molecular formula C7H11BrO3 B8741450 Methyl 6-bromo-5-oxohexanoate

Methyl 6-bromo-5-oxohexanoate

Cat. No. B8741450
M. Wt: 223.06 g/mol
InChI Key: UJAAJBIJFQPFBC-UHFFFAOYSA-N
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Patent
US06514964B1

Procedure details

Ethyl 4-acetylbutyrate was dissolved in MeOH (0.5M) and cooled to 0° C. Bromine (1.0 eq) was added dropwise and the mixture was stirred at room temperature for 18 hrs. The solvent was removed in vacuo and the residue was dissolved in ether, washed with water, saturated sodium bicarbonate, brine, dried over sodium sulfate. The solvent was removed in vacuo and the residue was purified by flash chromatograpy (7% EtOAc/Hexanes). EI-MS m/z 224 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10]C)=[O:8])(=[O:3])[CH3:2].[Br:12]Br>CO>[Br:12][CH2:2][C:1](=[O:3])[CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CCCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatograpy (7% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC(CCCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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